molecular formula C7H4Cl2OS B568709 4-Chloro-2-sulfanylbenzoyl chloride CAS No. 115768-64-4

4-Chloro-2-sulfanylbenzoyl chloride

Cat. No.: B568709
CAS No.: 115768-64-4
M. Wt: 207.068
InChI Key: CVNIMYCVTGMHEO-UHFFFAOYSA-N
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Description

4-Chloro-2-sulfanylbenzoyl chloride (molecular formula: C₇H₄Cl₂OS) is a benzoyl chloride derivative featuring a chlorine atom at the 4-position and a sulfanyl (-SH) group at the 2-position of the benzene ring. The compound’s reactivity is governed by the electron-withdrawing benzoyl chloride group (-COCl), the electron-donating sulfanyl group, and the inductive effects of the chlorine substituent. This unique combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of thioesters, sulfonamides, and heterocyclic compounds. However, its instability under ambient conditions—due to the reactive sulfanyl group—necessitates careful handling and storage in inert environments .

Properties

IUPAC Name

4-chloro-2-sulfanylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2OS/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNIMYCVTGMHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664952
Record name 4-Chloro-2-sulfanylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115768-64-4
Record name 4-Chloro-2-sulfanylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen vs. Sulfanyl Groups

4-Bromobenzoyl chloride (CAS 586-75-4) shares the benzoyl chloride core but replaces the 4-chloro and 2-sulfanyl groups with a single bromine atom at the 4-position. The bromine’s larger atomic radius and lower electronegativity compared to chlorine result in weaker inductive effects, reducing electrophilicity at the carbonyl carbon. Consequently, 4-bromobenzoyl chloride exhibits slower hydrolysis rates than 4-chloro-2-sulfanylbenzoyl chloride in aqueous media. However, the absence of the sulfanyl group in 4-bromobenzoyl chloride enhances its stability, making it less prone to oxidation during storage .

The sulfonyl chloride (-SO₂Cl) group is significantly more electron-withdrawing than benzoyl chloride, while the fluorine and methyl groups at the 4- and 2-positions, respectively, alter steric and electronic properties. This compound is primarily used in sulfonylation reactions, whereas this compound is favored in thiocarbonyl-based syntheses due to its -SH group .

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